molecular formula C30H26N2O6S B11144823 4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-[(4-methylphenyl)sulfonyl]-L-tryptophanate

4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-[(4-methylphenyl)sulfonyl]-L-tryptophanate

Cat. No.: B11144823
M. Wt: 542.6 g/mol
InChI Key: CLNINCKNQNEOTI-MHZLTWQESA-N
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Description

4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL 3-(1H-INDOL-3-YL)-2-(4-METHYLBENZENESULFONAMIDO)PROPANOATE is a complex organic compound with a unique structure that combines several functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL 3-(1H-INDOL-3-YL)-2-(4-METHYLBENZENESULFONAMIDO)PROPANOATE typically involves multi-step organic synthesis. The key steps include the formation of the cyclopenta[c]chromen core, the introduction of the indole moiety, and the attachment of the 4-methylbenzenesulfonamido group. Each step requires specific reagents and conditions, such as the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL 3-(1H-INDOL-3-YL)-2-(4-METHYLBENZENESULFONAMIDO)PROPANOATE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its biological activity.

    Substitution: Various substitution reactions can be performed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and inert atmospheres to ensure the desired transformations occur efficiently.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while reduction could produce more saturated analogs. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially different properties.

Scientific Research Applications

4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL 3-(1H-INDOL-3-YL)-2-(4-METHYLBENZENESULFONAMIDO)PROPANOATE has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, such as anti-inflammatory, anticancer, and antimicrobial properties.

    Medicine: The compound is explored for its potential therapeutic applications, including drug development and as a lead compound for designing new pharmaceuticals.

    Industry: It may be used in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of 4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL 3-(1H-INDOL-3-YL)-2-(4-METHYLBENZENESULFONAMIDO)PROPANOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL 3-(1H-INDOL-3-YL)-2-(4-METHYLBENZENESULFONAMIDO)PROPANOATE include other cyclopenta[c]chromen derivatives, indole-based compounds, and sulfonamide-containing molecules.

Uniqueness

What sets this compound apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity

Properties

Molecular Formula

C30H26N2O6S

Molecular Weight

542.6 g/mol

IUPAC Name

(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) (2S)-3-(1H-indol-3-yl)-2-[(4-methylphenyl)sulfonylamino]propanoate

InChI

InChI=1S/C30H26N2O6S/c1-18-9-12-21(13-10-18)39(35,36)32-27(15-19-17-31-26-8-3-2-5-22(19)26)30(34)37-20-11-14-24-23-6-4-7-25(23)29(33)38-28(24)16-20/h2-3,5,8-14,16-17,27,31-32H,4,6-7,15H2,1H3/t27-/m0/s1

InChI Key

CLNINCKNQNEOTI-MHZLTWQESA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)OC4=CC5=C(C=C4)C6=C(CCC6)C(=O)O5

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)OC4=CC5=C(C=C4)C6=C(CCC6)C(=O)O5

Origin of Product

United States

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